molecular formula C15H11Cl2N3O2S B8537827 n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide

n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide

Cat. No.: B8537827
M. Wt: 368.2 g/mol
InChI Key: YNYDYBOPRMQAPZ-UHFFFAOYSA-N
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Description

n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline and pyridine rings can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes and pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinazoline Derivatives: Compounds with similar biological activities and structural features.

Uniqueness

n-(2-Chloro-5-(4-chloro-6-quinolinyl)-3-pyridinyl)methanesulfonamide is unique due to its combination of a quinoline and pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[2-chloro-5-(4-chloroquinolin-6-yl)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C15H11Cl2N3O2S/c1-23(21,22)20-14-7-10(8-19-15(14)17)9-2-3-13-11(6-9)12(16)4-5-18-13/h2-8,20H,1H3

InChI Key

YNYDYBOPRMQAPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=CN=C3C=C2)Cl)Cl

Origin of Product

United States

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